An In-depth Technical Guide to 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine and its Analogs: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine and its Analogs: Synthesis, Properties, and Applications in Drug Discovery
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. While a specific CAS (Chemical Abstracts Service) number for this exact trimethylated structure is not readily found in public databases, this guide will delve into the synthesis, characterization, and potential applications of this compound, drawing authoritative insights from closely related and well-documented analogs. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in drug discovery, notably for its role in the development of kinase inhibitors.[1][2][3] This document will serve as a valuable resource for researchers working with this class of compounds.
Introduction to Pyrazolo[1,5-a]pyrimidines
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered substantial attention in medicinal chemistry due to its diverse pharmacological activities.[1][2] These compounds are recognized for their potential as anticancer, antiviral, and anti-inflammatory agents.[1] Their versatile structure allows for substitutions at various positions, enabling the fine-tuning of their biological activity.[1] Modifications at the 3-, 5-, and 7-positions of the pyrimidine ring are particularly crucial for enhancing binding affinity to biological targets like protein kinases.[1]
Physicochemical Properties and Identification
While the specific properties of 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine are not cataloged, we can infer its characteristics from analogous structures.
Closely Related Analogs and their CAS Numbers:
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine | C₈H₈BrN₃ | 226.07 | Not available in search results |
| 3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine | C₇H₆BrN₃ | 212.05 | Not available in search results |
| 3-Bromo-7-methylpyrazolo[1,5-a]pyrimidine | C₇H₆BrN₃ | 212.05 | 61552-56-5[4] |
| 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine | C₇H₆BrN₃ | 212.05 | 1263059-15-9[5] |
| 3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine | C₇H₆BrN₃ | 212.05 | 1263060-64-5[6] |
| 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine | C₆H₂BrCl₂N₃ | 266.91 | 114040-06-1[7] |
| 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine | C₆H₃BrClN₃ | 232.46 | 960613-96-1 |
The introduction of methyl groups, as in the case of the target compound, is expected to increase its lipophilicity and may influence its solubility and metabolic stability. The bromine atom at the 3-position is a key functional handle for further chemical modifications, particularly through cross-coupling reactions.
Synthesis and Functionalization
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the cyclocondensation of a 5-aminopyrazole derivative with a 1,3-dielectrophilic species.[2] For 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine, a plausible synthetic route would start from a correspondingly substituted aminopyrazole.
General Synthetic Workflow:
Caption: A generalized workflow for the synthesis and functionalization of substituted pyrazolo[1,5-a]pyrimidines.
Exemplary Synthesis Protocol for a Bromo-Pyrazolo[1,5-a]pyrimidine Analog:
This protocol is adapted from the synthesis of 3-bromo-5-chloro-pyrazolo[1,5-a]pyrimidine and can be modified for the synthesis of the trimethylated analog by selecting the appropriate starting materials.[8]
Materials:
-
5-chloro-pyrazolo[1,5-a]pyrimidine (or a suitable trimethylated precursor)
-
Bromine or N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid or N,N-dimethylformamide (DMF)
-
Concentrated Ammonia
-
Water, Isopropanol, Hexane, Ether
Procedure:
-
Dissolution: Dissolve the starting pyrazolo[1,5-a]pyrimidine in a suitable solvent like glacial acetic acid or DMF at room temperature.[8]
-
Bromination: Add the brominating agent (e.g., bromine or NBS) dropwise or in small portions to the stirred mixture.[8]
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature for a specified period (e.g., 1 hour) to ensure complete bromination.[8]
-
Precipitation and Filtration: The brominated product may precipitate out of the solution. Collect the precipitate by filtration.[8]
-
Washing: Wash the collected solid sequentially with appropriate solvents (e.g., glacial acetic acid, ether, water, isopropanol, and hexane) to remove impurities.[8]
-
Neutralization and Second Crop Recovery: The filtrate can be diluted with ice water and neutralized with concentrated ammonia to precipitate any remaining product.[8] This second crop can be filtered and washed as described above.
-
Drying: Dry the combined product under vacuum to obtain the final 3-bromo-pyrazolo[1,5-a]pyrimidine derivative.
Spectroscopic Characterization
The structural elucidation of 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine would rely on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic signals for the methyl groups and any protons on the pyrimidine ring.
-
¹³C NMR would provide information on the carbon skeleton of the molecule.[9]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the synthesized compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy would help identify the characteristic functional groups present in the molecule.
Applications in Drug Discovery
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of targeted therapies, particularly as protein kinase inhibitors.[1][3]
Kinase Inhibition:
This class of compounds has shown potent inhibitory activity against a range of kinases, including:
-
Tropomyosin receptor kinases (Trks): Several Trk inhibitors with a pyrazolo[1,5-a]pyrimidine core are in clinical development for the treatment of various cancers.[3]
-
Phosphoinositide 3-kinase (PI3K): Derivatives have been developed as selective PI3Kδ inhibitors.[10]
-
Adaptor-associated kinase 1 (AAK1): These compounds have been investigated as AAK1 inhibitors for potential applications in neurological disorders.[11]
The bromine atom at the 3-position is a critical feature, allowing for the facile introduction of various substituents through palladium-catalyzed cross-coupling reactions like the Suzuki and Sonogashira couplings.[12] This enables the exploration of the structure-activity relationship (SAR) and the optimization of inhibitor potency and selectivity.
Illustrative Signaling Pathway Inhibition:
Caption: A simplified diagram showing the potential inhibitory action of a pyrazolo[1,5-a]pyrimidine analog on a generic kinase signaling pathway.
Conclusion and Future Directions
While the specific compound 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine is not extensively documented, the broader class of substituted pyrazolo[1,5-a]pyrimidines represents a highly valuable scaffold in medicinal chemistry. The synthetic accessibility and the potential for diverse functionalization make these compounds attractive candidates for the development of novel therapeutics, particularly in the realm of oncology and neurology. Future research will likely focus on the synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic properties, further expanding the therapeutic potential of this remarkable heterocyclic system.
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PubMed. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. Available from: [Link]
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